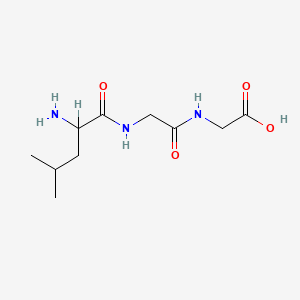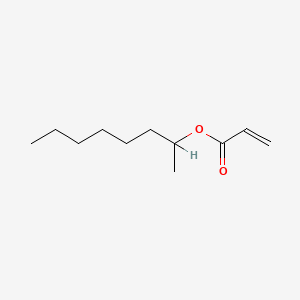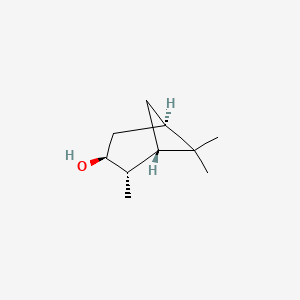
N,N-Diethyl-o-toluidine
Vue d'ensemble
Description
“N,N-Diethyl-o-toluidine” is a colorless or light yellow oily liquid . It is soluble in ethanol and ether but insoluble in water . It undergoes chemically oxidative polymerization with aniline in the presence of ammonium persulfate as an oxidant in HCl medium .
Synthesis Analysis
“N,N-Diethyl-o-toluidine” is obtained by the reaction of o-toluidine and ethyl bromide . It has been used as a starting reagent for the synthesis of roseoflavin .
Molecular Structure Analysis
The molecular formula of “N,N-Diethyl-o-toluidine” is C11H17N . Its average mass is 163.259 Da and its mono-isotopic mass is 163.136093 Da .
Chemical Reactions Analysis
“N,N-Diethyl-o-toluidine” undergoes diazotisation, a process that involves the conversion of an aromatic primary amine to a diazonium compound .
Physical And Chemical Properties Analysis
“N,N-Diethyl-o-toluidine” has a boiling point of 208-209°C at 100.7kPa . It has a density of 0.9±0.1 g/cm^3 . Its refractive index is 1.531 .
Applications De Recherche Scientifique
Antitumor Evaluation
N,N-Diethyl-o-toluidine derivatives, specifically aminophosphonic acid diesters, have been synthesized and evaluated for their antitumor properties. These compounds exhibited concentration-dependent cytotoxic effects against various human leukemic cell lines, indicating potential use in cancer treatment. Their mode of action involves the induction of cell death through apoptosis (Kraicheva et al., 2009).
Synthesis and Molecular Structures
Research on N,N-Diethyl-o-toluidine has focused on its derivatives, such as (2-dialkylaminophenyl)alcohols and 2-phenylaminoalkyl-dimethylaminobenzene derivatives. These compounds were synthesized and characterized using various methods like NMR, IR, and MS, contributing to the understanding of their chemical structures and potential applications (Al-Masri et al., 2004).
Environmental Degradation Studies
o-Toluidine, a related compound, has been studied for its environmental degradation, particularly through the photo-Fenton process. This research is vital for understanding the environmental impact and degradation pathways of such chemicals, which are used in manufacturing dyestuffs, rubber, and other products (Masomboon et al., 2010).
Medical Applications
Toluidine blue, a closely related compound, is used in medical diagnostics. It's a vital staining agent for tissues rich in DNA and RNA, useful in identifying dysplasia and carcinoma, especially in the oral cavity. This highlights its significant role in clinical pathology and diagnostics (Sridharan & Shankar, 2012).
Metabolism Studies
Studies on the metabolism of N,N-diethyl-meta-toluamide, a related compound, provide insights into its biological interactions and metabolic pathways. Understanding these pathways is crucial for assessing the safety and environmental impact of such chemicals (Taylor, 1986).
Carcinogenicity Studies
Research has also been conducted on the comparative carcinogenicity of o-toluidine hydrochloride and its metabolites, contributing to the understanding of its potential health risks. Such studies are vital for regulatory and health safety assessments (Hecht et al., 1982).
Novel Methods for Emerging Contaminant Removal
N,N-Diethyl-m-toluamide (DEET) is an emerging contaminant in water sources. Novel methods like ozone/graphene oxide catalytic oxidation have been explored for its efficient removal, highlighting the importance of developing new technologies for environmental protection (Liu et al., 2016).
Kinetic Studies and Degradation Pathway
The degradation pathway of N,N'-Diethyl-m-toluamide (DEET) has been studied, providing essential insights into its stability and transformation in environmental contexts. Such research helps in understanding the fate of this compound in nature and its potential impacts (Song et al., 2009).
Effects on pKa of Anilinium and Nitroanilinium Ions
Studies on the effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions, including derivatives of toluidines, contribute to the broader understanding of chemical properties and reactions of these compounds. This is vital for applications in chemistry and related fields (Eastes et al., 1969).
Schistosomiasis Prophylaxis
N,N-Diethyl-m-toluamide (DEET) has been studied for its potential as a schistosomiasis prophylactic in vivo. This highlights its potential application in public health for the protection against parasitic infections (Jackson et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
N,N-diethyl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-12(5-2)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYUUNRAPYPAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060553 | |
| Record name | Benzenamine, N,N-diethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-o-toluidine | |
CAS RN |
606-46-2 | |
| Record name | N,N-Diethyl-o-toluidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N-diethyl-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-o-toluidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,N-diethyl-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,N-diethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine](/img/structure/B1582640.png)





![Propanenitrile, 3-[[2-(benzoyloxy)ethyl]phenylamino]-](/img/no-structure.png)
